Pyrenulafuran
Description
Pyrenulafuran is a heterocyclic organic compound characterized by a fused furan ring system. Such compounds are often studied for their unique electronic properties, biological activity, and applications in materials science . This compound’s reactivity and stability are influenced by the conjugation of its aromatic system, making it a subject of interest in synthetic organic chemistry and pharmaceutical research.
Properties
Molecular Formula |
C14H14O3 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
5-hydroxy-2-[(E)-pent-1-enyl]-1-benzofuran-4-carbaldehyde |
InChI |
InChI=1S/C14H14O3/c1-2-3-4-5-10-8-11-12(9-15)13(16)6-7-14(11)17-10/h4-9,16H,2-3H2,1H3/b5-4+ |
InChI Key |
YBEKEVJDAKBMRA-SNAWJCMRSA-N |
SMILES |
CCCC=CC1=CC2=C(O1)C=CC(=C2C=O)O |
Isomeric SMILES |
CCC/C=C/C1=CC2=C(O1)C=CC(=C2C=O)O |
Canonical SMILES |
CCCC=CC1=CC2=C(O1)C=CC(=C2C=O)O |
Synonyms |
pyrenulafuran |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- This property is critical in optoelectronic applications .
- Thermal Stability : The fused-ring system of this compound may confer higher thermal stability than dibenzofuran, as observed in analogous polycyclic furans .
- Its structural complexity could enable novel mechanisms of action .
Functional Comparison with Substituted Furan Derivatives
The table below contrasts this compound with 2-methylfuran and furfural , focusing on functional applications:
Key Insights :
- Industrial Relevance : Unlike furfural, which is mass-produced from agricultural waste, this compound’s synthesis requires specialized conditions, limiting its scalability .
- Safety Profile : Substituted furans like 2-methylfuran have well-documented safety data, whereas this compound’s toxicity remains uncharacterized, necessitating further study .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
